2-Hydroxy-3,5-diiodobenzohydrazide is a chemical compound that belongs to the class of hydrazides, characterized by the presence of a hydrazine functional group attached to a substituted aromatic ring. Its structure includes two iodine atoms at the 3 and 5 positions of the benzene ring, along with a hydroxyl group at the 2 position. This compound is notable for its potential biological activities, particularly as an antimicrobial agent.
The compound can be synthesized from various precursors, including 2-hydroxy-3,5-diiodobenzoic acid and hydrazine derivatives. It is classified under small molecules and is recognized in various chemical databases, including DrugBank, where it is noted for its experimental status and potential pharmacological applications .
The synthesis of 2-hydroxy-3,5-diiodobenzohydrazide typically involves the reaction of 2-hydroxy-3,5-diiodobenzoic acid with hydrazine or its derivatives. The process generally follows these steps:
The molecular formula of 2-hydroxy-3,5-diiodobenzohydrazide is . The structural representation includes:
The compound's structure can be visualized through various chemical drawing software or databases that provide 3D models based on its chemical formula .
2-Hydroxy-3,5-diiodobenzohydrazide can participate in several chemical reactions:
These reactions are significant in synthesizing derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 2-hydroxy-3,5-diiodobenzohydrazide often involves interaction with biological targets such as enzymes or receptors. For instance:
The physical properties of 2-hydroxy-3,5-diiodobenzohydrazide include:
Chemical properties include:
2-Hydroxy-3,5-diiodobenzohydrazide has potential applications in various fields:
Hydrazide-hydrazone derivatives represent a privileged scaffold in medicinal chemistry, with their significance rooted in their modular synthetic accessibility and diverse pharmacological profiles. The core –NH–N=CH– functional group enables these compounds to act as versatile intermediates for constructing nitrogen-containing heterocycles or serving as bioactive pharmacophores themselves. Historically, the discovery of isoniazid (isonicotinic acid hydrazide) in 1952 as a first-line antitubercular agent marked a watershed moment, demonstrating the therapeutic potential of hydrazide derivatives. This success spurred systematic exploration of structurally related compounds for antimicrobial, anticancer, and anti-inflammatory applications [5].
The 2-hydroxybenzohydrazide subclass, in particular, has garnered attention due to its metal-chelating capability, which can disrupt enzymatic function in pathogens or cancer cells. The ortho-hydroxy group facilitates stable six-membered chelate ring formation with transition metals, a property exploited in metalloenzyme inhibition. Modern medicinal chemistry efforts have focused on enhancing the bioactivity of this scaffold through strategic halogenation. Introducing iodine atoms—notably at the 3,5-positions of the salicyloyl ring—combines the hydrazide’s inherent bioactivity with iodine’s steric and electronic effects. This approach has yielded compounds such as 2-hydroxy-3,5-diiodobenzohydrazide, which exhibits optimized pharmacokinetic properties and target engagement compared to non-halogenated analogs [3] [6].
Table 1: Evolution of Key Hydrazide-Hydrazone Derivatives in Drug Discovery
Compound | Structural Features | Primary Bioactivity | Development Era |
---|---|---|---|
Isoniazid | Pyridine-4-carbohydrazide | Antitubercular | 1950s |
Niclosamide | 5-Chloro-salicyloyl anilide | Anthelmintic/Antiviral | 1960s |
2-Hydroxybenzohydrazide | Unsubstituted salicyloyl core | Broad-spectrum antimicrobial | 1980–2000s |
2-Hydroxy-3,5-diiodobenzohydrazide | Diiodinated salicyloyl + hydrazide | Dual antimicrobial/anticancer | 2010s–Present |
Iodinated aromatic systems confer unique advantages in bioactive compound design, leveraging both steric and electronic properties. The high atomic radius of iodine (133 pm) creates significant van der Waals interactions with hydrophobic enzyme pockets, while its polarizability enhances London dispersion forces. Electronically, iodine acts as a moderate σ-withdrawer but strong π-donor via resonance, influencing the electron density of adjacent functional groups. In 2-hydroxy-3,5-diiodobenzohydrazide, this manifests as enhanced acidity of the ortho-hydroxy group (pKa reduction) and modulation of the hydrazide’s nucleophilicity—critical for target binding [1] [6].
The 3,5-diiodo pattern specifically minimizes steric hindrance to the hydrogen-bonding functions (C=O and –NH–), allowing simultaneous metal chelation and hydrophobic pocket penetration. Hypervalent iodine intermediates, formed in situ during synthesis, enable metal-free C–heteroatom bond formation under green conditions. For instance, I₂/DMSO-mediated oxidative systems facilitate efficient access to iodinated benzohydrazides via Kornblum oxidation or electrophilic iodination pathways. This avoids transition-metal catalysts, reducing toxicity risks in pharmaceutical intermediates [1] [7]:
Table 2: Synthesis Strategies for Iodinated Benzohydrazides
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Electrophilic Iodination | I₂, KIO₃, AcOH, 70°C | 65–78 | Regioselective di-iodination |
I₂/DMSO Oxidation | I₂ (20 mol%), DMSO, 100°C, 6–8 h | 82–90 | Metal-free, one-pot from aldehydes |
Sandmeyer Reaction | CuI, NaI, diazotized anthranilic acid | 55–60 | Applicable to amino precursors |
2-Hydroxy-3,5-diiodobenzohydrazide embodies a strategic molecular hybrid, integrating two pharmacophoric elements: (1) the salicyloyl hydrazide core for metal chelation and (2) diiodoaryl motifs for membrane penetration and intercalation. This dual design enables concurrent activity against infectious pathogens and neoplastic cells by engaging multiple biological targets [4] [6].
Mechanistically, the compound disrupts microbial growth through inhibition of metalloenzymes involved in cell wall biosynthesis (e.g., peptide deformylase) and DNA gyrase. The iodine atoms facilitate membrane permeation in Gram-positive bacteria, while the hydrazide group chelates Mg²⁺ or Zn²⁺ ions essential for enzymatic function. In cancer cells, the compound induces apoptosis via mitochondrial pathways, potentially through inhibition of aldo-keto reductase family 1 member C1 (AKR1C1), a key enzyme in prostaglandin metabolism and steroid activation. Additionally, endothelin-1 receptor antagonism—revealed in computational docking studies—suggests antiangiogenic effects [6]. The following pharmacological targets illustrate its polypharmacology:
Table 3: Key Pharmacological Targets of 2-Hydroxy-3,5-diiodobenzohydrazide
Target | Target Class | Biological Significance | Mechanistic Role |
---|---|---|---|
Peptide deformylase (PDF) | Metalloprotease | Essential for bacterial protein maturation | Zn²⁺ chelation, inhibiting catalytic activity |
DNA gyrase | Topoisomerase II | Bacterial DNA replication & repair | Intercalation via iodine-π stacking |
Aldo-keto reductase 1C1 (AKR1C1) | Oxidoreductase | Overexpressed in prostate/breast cancers | Substrate competition, ROS induction |
Endothelin-1 receptor | GPCR | Tumor angiogenesis and metastasis | Competitive antagonism |
Structurally, the planar aromatic system with iodine halogen-bond donors allows DNA intercalation and topoisomerase II poisoning, common in cytotoxic agents. Meanwhile, the flexible hydrazide linker enables conformationally adaptable binding to enzyme active sites. This bifunctionality positions 2-hydroxy-3,5-diiodobenzohydrazide as a promising lead for dual-activity agents in oncological infections or combinatorial antimicrobial-anticancer therapies [1] [6].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: